molecular formula C23H24N2O4 B278019 N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Numéro de catalogue B278019
Poids moléculaire: 392.4 g/mol
Clé InChI: FGDSHTFCDBINPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mécanisme D'action

Sorafenib exerts its anticancer activity by inhibiting the activity of multiple kinases involved in tumor growth and angiogenesis. It specifically targets the RAF/MEK/ERK signaling pathway, which is commonly activated in cancer cells. By blocking this pathway, Sorafenib inhibits tumor cell proliferation and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Sorafenib is its broad-spectrum anticancer activity, which makes it a useful tool for studying the mechanisms of tumor growth and angiogenesis. However, one limitation of Sorafenib is its relatively low potency compared to other kinase inhibitors, which may limit its usefulness in certain experimental settings.

Orientations Futures

There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of interest is the identification of biomarkers that can predict response to Sorafenib treatment, which could help to personalize cancer therapy and improve patient outcomes. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may have improved efficacy and fewer side effects compared to Sorafenib.

Méthodes De Synthèse

The synthesis of Sorafenib involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzoic acid with butylamine to form the corresponding amide. This is followed by reduction of the nitro group to an amino group and subsequent coupling with 4-butoxybenzoyl chloride to form the final product.

Applications De Recherche Scientifique

Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

Propriétés

Nom du produit

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Formule moléculaire

C23H24N2O4

Poids moléculaire

392.4 g/mol

Nom IUPAC

N-[3-[(4-butoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-3-4-13-28-19-11-8-17(9-12-19)22(26)25-20-15-18(10-7-16(20)2)24-23(27)21-6-5-14-29-21/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,27)(H,25,26)

Clé InChI

FGDSHTFCDBINPC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

SMILES canonique

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.